molecular formula C12H10ClNO2 B11872531 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one

1-((5-Chloroquinolin-8-yl)oxy)propan-2-one

Cat. No.: B11872531
M. Wt: 235.66 g/mol
InChI Key: TYWWHORZNVMGCG-UHFFFAOYSA-N
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Description

1-((5-Chloroquinolin-8-yl)oxy)propan-2-one is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxypropanone group

Preparation Methods

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline ring attacks the electrophilic carbon of the bromopropanone, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-((5-Chloroquinolin-8-yl)oxy)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5-Chloroquinolin-8-yl)oxy)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-((5-Chloroquinolin-8-yl)oxy)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a quinoline ring, chlorine atom, and oxypropanone group, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(5-chloroquinolin-8-yl)oxypropan-2-one

InChI

InChI=1S/C12H10ClNO2/c1-8(15)7-16-11-5-4-10(13)9-3-2-6-14-12(9)11/h2-6H,7H2,1H3

InChI Key

TYWWHORZNVMGCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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